REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([N+:18]([O-])=O)[C:8]([O:16][CH3:17])=[C:9]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[NH2:18][C:7]1[C:8]([O:16][CH3:17])=[C:9]([NH:11][S:12]([CH3:15])(=[O:14])=[O:13])[CH:10]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[CH:6]=1
|
Type
|
CUSTOM
|
Details
|
stirred under 0.3447 MPa (50 psi) H2 until no further exotherm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was purged with 3×N2 and 3×H2
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with THF (314 mL)
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed via vacuum filtration (Cuno filter)
|
Type
|
WASH
|
Details
|
before being washed with THF (1000 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated
|
Type
|
CUSTOM
|
Details
|
to isolate a light brown solid, which
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |